molecular formula C18H14N4O3S B279320 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

货号 B279320
分子量: 366.4 g/mol
InChI 键: FRMAJJDEFRFFGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, commonly known as BTD-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic properties. BTD-001 is a small molecule that belongs to the class of benzodioxane-containing triazolothiadiazoles.

作用机制

The exact mechanism of action of BTD-001 is not fully understood; however, it is believed to act through multiple pathways. BTD-001 has been shown to inhibit the activity of various enzymes, including tyrosine kinases and matrix metalloproteinases. Additionally, BTD-001 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTD-001 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
BTD-001 has been shown to have various biochemical and physiological effects. In cancer cells, BTD-001 has been shown to induce cell cycle arrest and inhibit cell proliferation. BTD-001 has also been shown to reduce the migration and invasion of cancer cells. In neuroprotection, BTD-001 has been shown to reduce neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases. Additionally, BTD-001 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

实验室实验的优点和局限性

BTD-001 has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. Additionally, BTD-001 has shown promising results in various scientific research applications, making it an attractive compound for further studies. However, BTD-001 also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

未来方向

There are several future directions for BTD-001 research. One potential direction is to investigate the efficacy of BTD-001 in combination with other anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of BTD-001. Moreover, the potential neuroprotective effects of BTD-001 in animal models of neurodegenerative diseases need to be investigated. Finally, the safety and toxicity of BTD-001 need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, BTD-001 is a novel compound that has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. The synthesis of BTD-001 involves a multi-step process, and its mechanism of action is not fully understood. BTD-001 has several advantages for lab experiments, but also has some limitations. There are several future directions for BTD-001 research, including investigating its efficacy in combination with other anticancer drugs, elucidating its mechanism of action, and evaluating its safety and toxicity in preclinical and clinical studies.

合成方法

The synthesis of BTD-001 involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 2-chloro-1,3,4-thiadiazole in the presence of triethylamine, followed by the reaction with 6-azido-1-hexyne in the presence of copper (I) iodide and sodium ascorbate. The final product is obtained by the reduction of the azide group using triphenylphosphine.

科学研究应用

BTD-001 has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, BTD-001 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTD-001 has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. Additionally, BTD-001 has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

属性

产品名称

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

分子式

C18H14N4O3S

分子量

366.4 g/mol

IUPAC 名称

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-23-12-6-4-5-11(9-12)16-19-20-18-22(16)21-17(26-18)15-10-24-13-7-2-3-8-14(13)25-15/h2-9,15H,10H2,1H3

InChI 键

FRMAJJDEFRFFGK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

规范 SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。